
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, a benzodioxole moiety, and difluoro substituents, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the benzodioxole and difluoro groups via electrophilic aromatic substitution and fluorination reactions, respectively. The final esterification step involves the reaction of the carboxylic acid with (3-phenoxyphenyl)methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoro and benzodioxole groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester: This compound shares a similar core structure but differs in the degree of fluorination and the presence of a propynyl group.
Carbamic acid, 1,3-benzodioxol-5-yl-, (3-phenoxyphenyl)methyl ester: This compound has a similar benzodioxole and phenoxyphenyl structure but differs in the functional groups attached.
Uniqueness
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101492-31-3 |
|---|---|
Formule moléculaire |
C24H18F2O5 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 1-(1,3-benzodioxol-5-yl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H18F2O5/c25-24(26)14-23(24,17-9-10-20-21(12-17)30-15-29-20)22(27)28-13-16-5-4-8-19(11-16)31-18-6-2-1-3-7-18/h1-12H,13-15H2 |
Clé InChI |
LYDQMQFTYIEPMQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


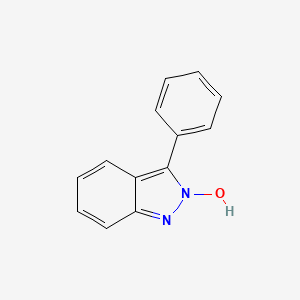
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
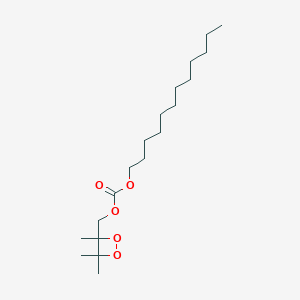
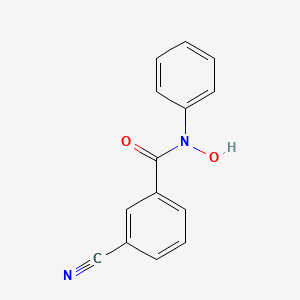

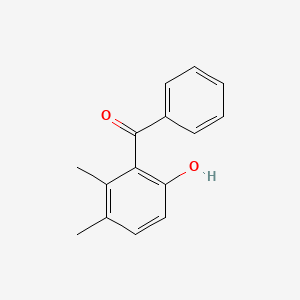
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

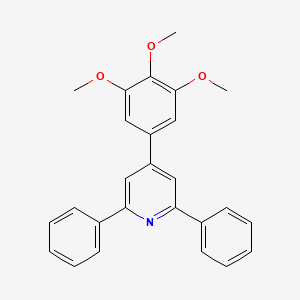
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
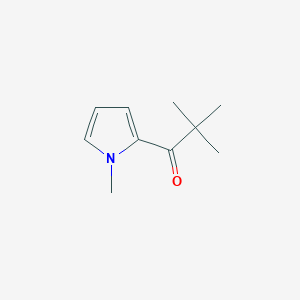
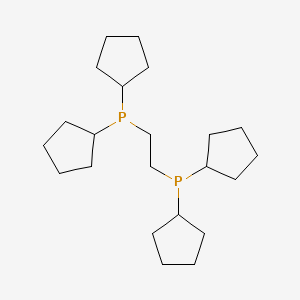
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
